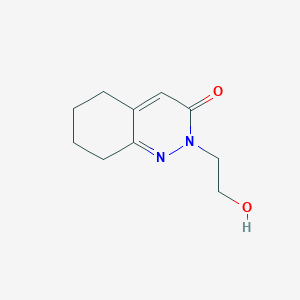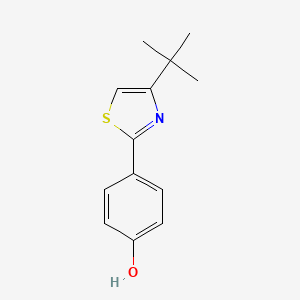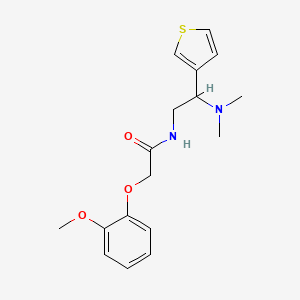![molecular formula C9H10N2OS B2493354 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]éthanol CAS No. 1823850-05-0](/img/structure/B2493354.png)
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol is a heterocyclic compound that contains both pyrrole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.
Applications De Recherche Scientifique
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
It has been found that similar compounds have shown interactions with copper (ii) atoms . The compound forms a dimeric copper (II) complex with both the flav and 2PEO ligands bound to the copper (II) atom in a κ2-bonding mode .
Mode of Action
The compound interacts with its targets through the formation of a dimeric copper (II) complex . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .
Biochemical Pathways
It is known that copper coordination compounds play a significant role in various biological functions such as oxidations of aryl groups, o2 transport, generation of hydrogen peroxide, methane oxidations, and others .
Result of Action
The formation of a dimeric copper (ii) complex suggests potential roles in biological functions associated with copper coordination compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-bromoethanol with 2-aminothiazole to form the intermediate 2-(2-hydroxyethyl)thiazole. This intermediate is then reacted with pyrrole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetaldehyde or 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetone.
Reduction: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethylamine.
Substitution: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethyl chloride or bromide.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrrol-1-yl)ethanol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(1H-pyrrol-1-yl)ethanamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-(1H-pyrrol-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
The presence of both pyrrole and thiazole rings in 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol provides a unique combination of chemical reactivity and biological activity. This dual functionality allows for a wider range of applications compared to similar compounds .
Propriétés
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQJUEUOWSLPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)


![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
![1,3,7-trimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
